molecular formula C21H24BrN3O3 B12491390 Methyl 3-{[(4-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Methyl 3-{[(4-bromophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12491390
M. Wt: 446.3 g/mol
InChI Key: LEIMRSBDIUOPJS-UHFFFAOYSA-N
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Description

METHYL 3-(4-BROMOBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a benzamide group substituted with a bromine atom and an ethylpiperazine moiety, making it a subject of interest for researchers exploring new chemical entities with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(4-BROMOBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4-Bromobenzoyl Chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The resulting 4-bromobenzoyl chloride is then reacted with 4-ethylpiperazine in the presence of a base such as triethylamine to form 4-bromobenzamido-4-ethylpiperazine.

    Esterification: The final step involves the esterification of the intermediate with methyl 4-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of METHYL 3-(4-BROMOBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(4-BROMOBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzamide group can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced forms with different degrees of hydrogenation.

    Hydrolysis Products: Carboxylic acids and alcohols resulting from ester cleavage.

Scientific Research Applications

METHYL 3-(4-BROMOBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Material Science: It is investigated for its properties in forming novel materials with specific electronic or optical characteristics.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of METHYL 3-(4-BROMOBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzamido group may facilitate binding to active sites, while the ethylpiperazine moiety can enhance solubility and membrane permeability. The compound’s effects are mediated through modulation of signaling pathways and inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(4-CHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE: Similar structure with a chlorine atom instead of bromine.

    METHYL 3-(4-FLUOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE: Contains a fluorine atom in place of bromine.

    METHYL 3-(4-IODOBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE: Features an iodine atom instead of bromine.

Uniqueness

METHYL 3-(4-BROMOBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the bromobenzamido and ethylpiperazine groups also provides distinct physicochemical properties that can be advantageous in specific applications.

Properties

Molecular Formula

C21H24BrN3O3

Molecular Weight

446.3 g/mol

IUPAC Name

methyl 3-[(4-bromobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C21H24BrN3O3/c1-3-24-10-12-25(13-11-24)19-9-6-16(21(27)28-2)14-18(19)23-20(26)15-4-7-17(22)8-5-15/h4-9,14H,3,10-13H2,1-2H3,(H,23,26)

InChI Key

LEIMRSBDIUOPJS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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